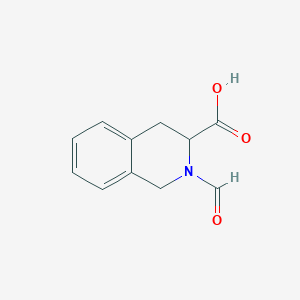

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds with significant biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis typically involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes selective oxidation under controlled conditions. A notable example involves the oxidation of 2-formyl derivatives to carboxylic acids:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄ in DMF at 0–20°C under inert atmosphere | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | 83% |

This reaction preserves the tetrahydroisoquinoline core while converting the formyl group into a carboxylic acid. The process requires precise temperature control to avoid over-oxidation of other functional groups .

Reduction Reactions

The formyl group is amenable to catalytic hydrogenation, enabling stereoselective synthesis:

| Reaction | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | Ru(CH₃COO)₂[(S)-binap] catalyst | (R)- or (S)-configured secondary alcohols | High enantioselectivity (>90% ee) |

This asymmetric hydrogenation is critical for producing chiral intermediates used in pharmaceuticals, such as anticoagulants and PPARγ agonists .

Cycloaddition and Rearrangement Reactions

The compound participates in [2 + 2 + 2] cycloadditions and Newman–Kwart rearrangements:

Key Examples:

- Cycloaddition with Alkynes : Using Wilkinson’s catalyst (RhCl(PPh₃)₃), the aldehyde group facilitates trimerization with alkynes to form polycyclic structures .

- Newman–Kwart Rearrangement : Converts thiocarbamates to thioethers under thermal conditions (200–300°C), enabling sulfur-containing heterocycle synthesis .

Peptide Conjugation

The carboxylic acid group reacts with amines to form amide bonds, critical for prodrug development:

| Reaction | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Amide bond formation | EDC·HCl, HOBt in CH₂Cl₂ | Antithrombotic peptide conjugates |

These conjugates improve water solubility and bioavailability of therapeutic agents targeting thrombosis .

Stereoselective Modifications

Chiral resolution and derivatization are achievable via enzymatic or chemical methods:

| Process | Method | Outcome | Source |

|---|---|---|---|

| Enzymatic resolution | Lipase-mediated hydrolysis | Enantiopure (R)- or (S)-isomers |

Such methods are pivotal for synthesizing optically pure compounds for drug discovery .

Functional Group Interconversion

The aldehyde group undergoes condensation reactions, forming Schiff bases with primary amines:

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Schiff base formation | Aniline derivatives, acidic conditions | Iminium intermediates | Precursors for alkaloid synthesis |

Wissenschaftliche Forschungsanwendungen

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . For example, it has been studied as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which plays a crucial role in cancer immunotherapy . The interaction with these targets can lead to the modulation of immune responses and the inhibition of tumor growth .

Vergleich Mit ähnlichen Verbindungen

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine, commonly used in peptide-based drugs.

Phenylalanine derivatives: These compounds share structural similarities and are often used in the synthesis of bioactive molecules.

Other tetrahydroisoquinoline derivatives: These include various substituted tetrahydroisoquinolines that exhibit diverse biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization compared to other similar compounds .

Biologische Aktivität

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (abbreviated as 2-FTHICA) is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. It is part of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 2-FTHICA, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 61047-23-2 |

| IUPAC Name | 2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

The biological activity of 2-FTHICA is primarily attributed to its structural similarity to various biologically active molecules. It has been identified as a potential enzyme inhibitor and receptor ligand , which positions it as a candidate for drug development targeting specific biological pathways.

Enzyme Inhibition

Research indicates that derivatives of tetrahydroisoquinoline compounds, including 2-FTHICA, can act as inhibitors for specific enzymes involved in disease processes. For instance, studies have shown that certain derivatives enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, suggesting a mechanism for treating cystic fibrosis .

Anti-Cancer Activity

A significant area of research has focused on the anti-cancer properties of tetrahydroisoquinoline derivatives. A study demonstrated that substituted derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed an EC50 value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

Study on Cystic Fibrosis

In a notable study published in Nature, researchers identified a series of diamides derived from tetrahydroisoquinoline that significantly increased chloride transport in mutant CFTR-expressing cells. The most potent analogs achieved EC50 values below 10 nM, representing over a 30-fold improvement from initial lead compounds .

Anti-Cancer Research

Another study explored the development of substituted tetrahydroisoquinoline derivatives aimed at inhibiting anti-apoptotic Bcl-2 proteins. The results indicated that these compounds not only bound effectively to Bcl-2 but also demonstrated anti-proliferative effects against various cancer cell lines. The active compound induced apoptosis in a dose-dependent manner .

Pharmacological Applications

The pharmacological applications of 2-FTHICA extend beyond cystic fibrosis and cancer treatment:

- Diabetes Management : Some derivatives have shown promise as selective agonists for PPARγ (Peroxisome proliferator-activated receptor gamma), which plays a role in glucose and lipid metabolism. One derivative demonstrated significant hypoglycemic effects without the adverse effects associated with traditional PPARγ agonists like rosiglitazone .

- Neuroprotective Effects : There is emerging evidence suggesting that certain tetrahydroisoquinoline derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNGQVWZRPUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489132 | |

| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61047-23-2 | |

| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.